3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
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Overview
Description
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a complex organic compound that features a unique fusion of tetrahydroisoquinoline and pyrimido[2,1-b][1,3]thiazinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one typically involves multicomponent reactions. These reactions are advantageous due to their efficiency in creating complex molecules with high atom economy and selectivity . One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
the principles of multicomponent reactions and the use of efficient catalysts are likely to be employed to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: H2O2, TBHP
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has several scientific research applications:
Materials Science: Its unique structure makes
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-15-5-7-18-17-20(15)10-14(11-23-17)16(22)19-8-6-12-3-1-2-4-13(12)9-19/h1-5,7,14H,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAFMCNCTYDXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CN4C(=O)C=CN=C4SC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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